molecular formula C8H13N3 B13642640 2-(Azidomethyl)bicyclo[2.2.1]heptane

2-(Azidomethyl)bicyclo[2.2.1]heptane

Cat. No.: B13642640
M. Wt: 151.21 g/mol
InChI Key: FHTAPPIGYHTCTM-UHFFFAOYSA-N
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Description

2-(Azidomethyl)bicyclo[221]heptane is a compound that belongs to the class of bicyclic molecules It features a bicyclo[221]heptane structure with an azidomethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)bicyclo[2.2.1]heptane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.1]heptane framework. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves reacting noncyclic olefins with cyclopentadiene to form bicyclo[2.2.1]heptene derivatives, followed by isomerization in the presence of an isomerization catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield epoxides, while reduction can produce amines .

Scientific Research Applications

2-(Azidomethyl)bicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)bicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)bicyclo[2.2.1]heptane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential applications in chemical synthesis and research. This differentiates it from other similar bicyclic compounds that lack this functional group.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(azidomethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C8H13N3/c9-11-10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2

InChI Key

FHTAPPIGYHTCTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN=[N+]=[N-]

Origin of Product

United States

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